molecular formula C20H15ClN2O4 B3743688 N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide CAS No. 5357-15-3

N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide

Cat. No.: B3743688
CAS No.: 5357-15-3
M. Wt: 382.8 g/mol
InChI Key: XFQTZSAPNHRFKK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide (CAS: 5357-15-3) is a synthetic benzamide derivative characterized by a 4-chloro-3-nitrobenzoyl group attached to a 4-(benzyloxy)aniline moiety. It is commercially available as a white powder with 99% purity and is utilized in the development of healing drugs .

Properties

IUPAC Name

4-chloro-3-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-18-11-6-15(12-19(18)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQTZSAPNHRFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362472
Record name ST50696295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-15-3
Record name ST50696295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Benzylation: The nitrated product is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyloxy group at the 4-position of the phenyl ring.

    Amidation: Finally, the benzylated product is reacted with 4-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The benzamide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4-amino-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-chloroaniline.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies investigating the biological activity of benzamide derivatives.

    Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The presence of the nitro, chloro, and benzyloxy groups may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide can be elucidated through comparisons with analogous benzamide derivatives. Below is a detailed analysis based on substituent patterns, physicochemical properties, and applications:

Structural Analogues and Substituent Effects

Compound Name CAS Key Substituents Physicochemical Properties Synthesis Yield/Purity Application
This compound 5357-15-3 4-Cl, 3-NO₂, 4-(benzyloxy)phenyl White powder; 99% purity 1–100 metric ton/day Healing drugs
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 300861-08-9 4-Cl, 3-NO₂, 4-OCH₃ phenyl Not reported Not specified Not specified
N-(3-chlorophenethyl)-4-nitrobenzamide N/A 4-NO₂, 3-Cl phenethyl Fully characterized (NMR, UV, MS) Not reported Hybrid molecule
4-chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide 497087-04-4 4-Cl, 3-NO₂, phenylcarbamoyl phenyl Molecular mass: 395.8 g/mol Not specified Not specified
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) N/A 4-OCH₃, 2-aminothiazole, benzyloxy Yellow solid; m.p. 202–203°C; 88% yield 88% yield Not specified

Key Observations:

  • Lipophilicity : The benzyloxy group in the target compound likely increases lipophilicity compared to methoxy (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide) or carbamoyl substituents, enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via amide bond formation between 4-chloro-3-nitrobenzoyl chloride and 4-(benzyloxy)aniline under Schotten-Baumann conditions. Key steps include:

  • Reagent Ratios : Use a 1.2:1 molar ratio of acyl chloride to amine to minimize unreacted starting material .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) with aqueous NaHCO₃ for pH control to stabilize intermediates .
  • Temperature : Maintain 0–5°C during acyl chloride addition to prevent hydrolysis .
    • Yield Optimization : Yields >85% are achievable with dropwise addition of acyl chloride and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Aromatic protons in the benzyloxy group appear as a singlet (~δ 5.1 ppm for OCH₂Ph) .
  • Nitro group deshields adjacent protons, causing splitting patterns at δ 8.2–8.5 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 399.1 (calculated for C₂₀H₁₅ClN₂O₄) .
  • IR Spectroscopy : Strong C=O stretch at ~1660 cm⁻¹ and NO₂ asymmetric stretch at ~1530 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding using molecular docking or isothermal titration calorimetry (ITC) .
  • Data Normalization : Account for solubility differences (e.g., DMSO concentration in assays) using differential scanning calorimetry (DSC) to assess crystallinity and solubility thresholds .
  • Case Study : Analogous 4-chloro-3-nitrobenzamides with trifluoromethyl groups showed 10× higher receptor affinity due to enhanced hydrophobic interactions, explaining discrepancies in IC₅₀ values .

Q. What experimental strategies mitigate side reactions during functionalization of the benzamide scaffold?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the benzyloxy group during nitration or chlorination steps .
  • Catalytic Systems : Employ Pd/C or CuI for selective cross-coupling reactions, minimizing nitro group reduction .
  • Side Reaction Identification : Monitor byproducts via LC-MS with a C18 reverse-phase column and acetonitrile/water mobile phase .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥1 minute indicate instability) .
  • Photostability : Expose to UV light (254 nm) for 6 hours; nitro groups may degrade to nitroso derivatives, detectable by loss of λmax at 320 nm .
  • Thermal Stability : DSC scans at 5°C/min to identify decomposition exotherms (observed at ~180°C for related nitrobenzamides) .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating contradictory bioassay results across independent studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from ≥3 studies using random-effects models to account for inter-lab variability .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant IC₅₀ values caused by assay interference (e.g., compound aggregation) .
  • Reproduibility Checks : Replicate key experiments with internal controls (e.g., staurosporine for kinase assays) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (target <5), Caco-2 permeability (>50 nm/s), and cytochrome P450 inhibition (<50% at 10 µM) .
  • Docking Simulations : Glide SP mode (Schrödinger) to prioritize substituents improving binding to target proteins (e.g., BACE-1 for neuroprotective studies) .

Tables for Quick Reference

Key Physicochemical Properties Value/DescriptorSource
Molecular Weight398.8 g/mol
logP (Predicted)3.2 ± 0.3
Aqueous Solubility (25°C)0.12 mg/mL in PBS
Thermal DecompositionOnset at 182°C (DSC)
Common Synthetic Byproducts Mitigation StrategySource
4-Chloro-3-nitrobenzoic acidStrict anhydrous conditions
N-(4-hydroxyphenyl) derivativesTBS protection of benzyloxy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide

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